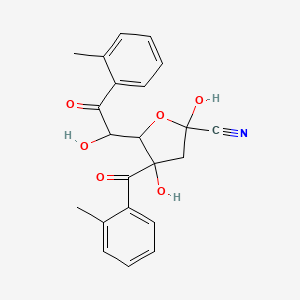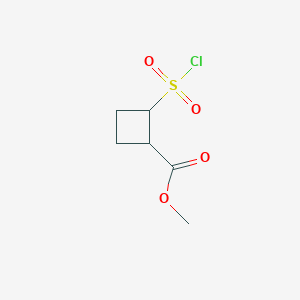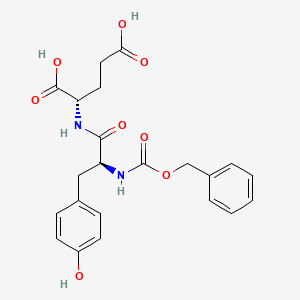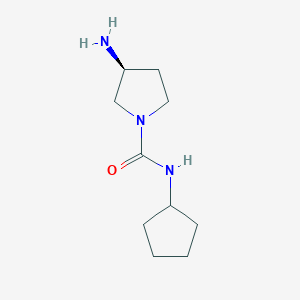
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is a complex chemical compound with significant applications in the synthesis of biologically active molecules. It is particularly noted for its role in the development of anti-tumor and antiviral agents. The compound’s molecular formula is C({22})H({21})NO(_{5}), and it has a molecular weight of 379.41 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose typically involves the protection of hydroxyl groups, followed by the introduction of a cyano group. One common method includes the use of toluoyl chloride for the protection of hydroxyl groups at positions 3 and 5. The cyano group is then introduced at position 1 through a nucleophilic substitution reaction using cyanide ions.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of high-purity reagents and solvents, along with precise temperature and pH control, is crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as carboxyl or hydroxyl groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN(_3)) or sodium methoxide (NaOMe) are employed under basic conditions.
Major Products:
Oxidation: Products may include carboxylic acids or alcohols.
Reduction: Amines are the primary products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is extensively used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of antiviral and anti-tumor drugs, contributing to the development of treatments for diseases like cancer and HIV.
Industry: The compound is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a prodrug, which is metabolized into active compounds that inhibit viral replication or tumor growth. The cyano group plays a crucial role in binding to the active sites of enzymes, thereby blocking their activity and disrupting biological pathways.
Comparison with Similar Compounds
1-Chloro-3,5-di-O-toluoyl-2-deoxy-D-ribofuranose: Used in the synthesis of 2-deoxynucleosides.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose: Another derivative used in carbohydrate chemistry.
Uniqueness: 1-Cyano-2-deoxy-3,5-di-O-toluoyl-D-ribofuranose is unique due to its cyano group, which provides distinct reactivity and biological activity compared to its chloro and azido counterparts. This uniqueness makes it particularly valuable in the synthesis of anti-tumor and antiviral agents.
Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
2,4-dihydroxy-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-4-(2-methylbenzoyl)oxolane-2-carbonitrile |
InChI |
InChI=1S/C22H21NO6/c1-13-7-3-5-9-15(13)17(24)18(25)20-22(28,11-21(27,12-23)29-20)19(26)16-10-6-4-8-14(16)2/h3-10,18,20,25,27-28H,11H2,1-2H3 |
InChI Key |
SHMBDPRJYSTTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C2C(CC(O2)(C#N)O)(C(=O)C3=CC=CC=C3C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzyl 2-amino-5-[[amino(nitramido)methylidene]amino]pentanoate;4-methylbenzenesulfonic acid](/img/structure/B12069630.png)



![(OC-6-33)-Triaqua[(2R,3R)-2-(hydroxy-kappaO)-3-hydroxybutanedioato(2-)-kappaO1,kappaO4]copper](/img/structure/B12069639.png)



